![molecular formula C16H13N3O3S2 B3558199 N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B3558199.png)

N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

Descripción general

Descripción

“N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide” is a chemical compound with the molecular formula C16H13N3O3S2 . It contains a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications .

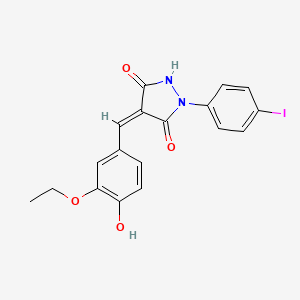

Synthesis Analysis

The synthesis of similar compounds often involves the use of reagents such as hydrazine, ethylhydrazine, or propan-2-ylhydrazine . The reaction conditions typically involve low temperatures and the use of solvents such as methanol or ethanol .

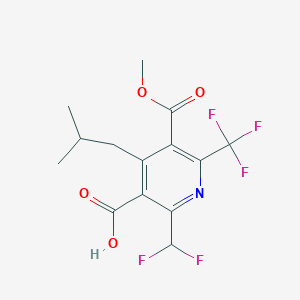

Molecular Structure Analysis

The molecular structure of “this compound” includes a thiazole ring, a benzamide group, and a sulfonyl group . The exact mass of the molecule is 359.03983363 g/mol .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 359.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 5 and a topological polar surface area of 125 Ų .

Aplicaciones Científicas De Investigación

Anticancer Activity

A significant application of compounds related to N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide is in anticancer research. A study synthesized derivatives of this compound and evaluated their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds showed moderate to excellent anticancer activity, with some derivatives being more effective than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial Properties

Another area of research is the antimicrobial properties of thiazole derivatives. A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and showed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains (Bikobo et al., 2017).

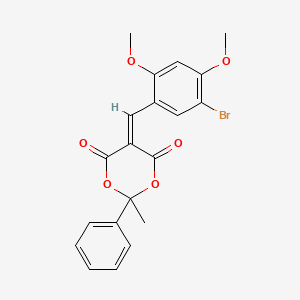

Nonlinear Optical Materials

These compounds have also been explored for their use in nonlinear optical materials. A study investigated azo sulfonamide chromophophores, including this compound derivatives, for their nonlinear optical properties. The research focused on the formation of diffraction grating in guest-host polymer systems containing these chromophores, demonstrating their potential in optical applications (Kucharski et al., 2010).

Antimicrobial and Antifungal Agents

Further exploring their antimicrobial potential, another study synthesized N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, which exhibited significant antimicrobial activity against various bacterial and fungal species, including gram-positive and gram-negative bacteria (Chawla, 2016).

Inhibitory Effects on Type III Secretion in Yersinia

A novel application includes the investigation of these compounds as inhibitors of type III secretion in Yersinia, a genus of bacteria known for causing infections. The study synthesized analogues and evaluated them in a reporter-gene assay, revealing some compounds more potent than the initial compound tested (Kauppi et al., 2007).

Direcciones Futuras

The future directions for research on “N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide” could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to determine its safety and hazards, as well as its potential applications in medicine and other fields .

Mecanismo De Acción

Target of Action

The primary targets of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide are bacterial cells. This compound has been synthesized as a hybrid antimicrobial that combines thiazole and sulfonamide, groups with known antibacterial activity . It displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Mode of Action

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide interacts with its bacterial targets in a distinctive way when used in conjunction with a cell-penetrating peptide like octaarginine .

Result of Action

The result of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide’s action is the inhibition of bacterial growth. The compound displays potent antibacterial activity, with compounds having certain substitutions (such as 4-tert-butyl and 4-isopropyl) exhibiting particularly attractive antibacterial activity against multiple strains . The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells and creates pores in the bacterial cell membranes .

Propiedades

IUPAC Name |

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S2/c20-15(12-4-2-1-3-5-12)18-13-6-8-14(9-7-13)24(21,22)19-16-17-10-11-23-16/h1-11H,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCLXOFOHGUKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-7-(1,3-benzothiazol-2-yl)-5-(2-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B3558129.png)

![2-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B3558141.png)

![methyl [3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]carbamate](/img/structure/B3558154.png)

![N~2~-cyclohexyl-N~1~-(2,5-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3558161.png)

![3-ethoxy-N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3558169.png)

![N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B3558173.png)

![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B3558180.png)

![2-{[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B3558182.png)

![3-[5-(4-chlorophenyl)-2-furyl]-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B3558195.png)

![ethyl [2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B3558205.png)

![1-(2-fluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3558209.png)